molecular formula C21H20ClNO4 B15038009 ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15038009
M. Wt: 385.8 g/mol
InChI Key: KKOKSBIIADYIHA-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of an indole core substituted with various functional groups, including an ethyl ester and a chlorophenyl carbonyl group. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions involving indole derivatives.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The compound’s substituents may enhance its binding affinity and specificity, leading to distinct biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-2-carboxylate: A simpler indole derivative with an ethyl ester group.

    5-(4-chlorophenyl)-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

    N-(4-chlorophenyl)-1H-indole-2-carboxamide: Contains an amide group instead of an ester

Uniqueness

Ethyl 5-{[(4-chlorophenyl)carbonyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 5-(4-chlorobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3

InChI Key

KKOKSBIIADYIHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C

Origin of Product

United States

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